叔丁基5-氨基戊酸酯

描述

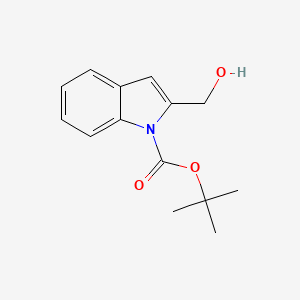

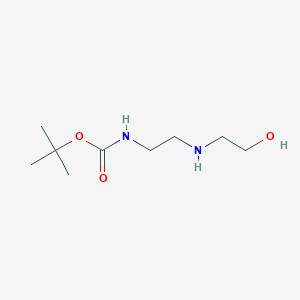

Tert-butyl 5-aminopentanoate is a chemical compound that is of interest in the field of organic synthesis, particularly in the synthesis of enantiomerically pure amines and amino acid derivatives. The compound is related to various research efforts aimed at developing efficient synthetic routes for chiral molecules, which are important in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a closely related structure to tert-butyl 5-aminopentanoate . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including a derivative of tert-butyl 5-aminopentanoate, was described using natural or protected l-amino acids, showcasing an efficient synthetic route .

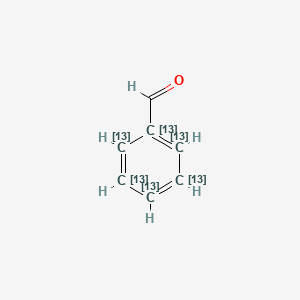

Molecular Structure Analysis

The molecular structure of tert-butyl 5-aminopentanoate and its derivatives can be complex, with the potential for chirality and multiple functional groups. In the context of related compounds, X-ray crystallography and DFT analyses have been used to characterize the molecular and crystal structure of synthesized compounds, revealing details such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl group in tert-butyl 5-aminopentanoate can serve as a protecting group for the amino functionality during chemical reactions. For example, N-tert-butanesulfinyl imines, which are structurally related to tert-butyl 5-aminopentanoate, have been used as versatile intermediates for the asymmetric synthesis of amines, demonstrating the reactivity of the tert-butyl group in facilitating nucleophilic addition and subsequent deprotection .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of tert-butyl 5-aminopentanoate are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the synthesis of a highly water-soluble stable free radical derivative of a tert-butyl amino compound suggests that the tert-butyl group can impart significant solubility characteristics to the molecule . The stability of these compounds in various conditions, such as pH levels, can also be an important aspect of their physical and chemical properties .

科学研究应用

HIV研究中的显色蛋白酶底物

叔丁基5-氨基戊酸酯衍生物已用于HIV研究。具体来说,该化合物的受保护衍生物用于寡肽的固相肽合成,作为序列特异性显色蛋白酶底物。这些底物有助于检测HIV蛋白酶活性,这是HIV/AIDS研究和治疗开发的关键方面(Badalassi等,2002)。

有机化学中的合成应用

在有机化学领域,叔丁基5-氨基戊酸酯衍生物已被用作各种合成途径中的中间体。例如,它们参与了隐藻毒素-24(竞技霉素A)的总合成,突出了它们在构建复杂有机分子中的作用(Eggen等,2000)。此外,它们已应用于(2S)-叔丁基2-(2-溴丙酰胺)-5-氧代-5-(三苯甲胺基)戊酸酯的合成,这是正电子发射断层扫描中肿瘤成像的前体(Liu等,2017)。

药物化学和药物设计

在药物化学中,叔丁基,包括叔丁基5-氨基戊酸酯衍生物中的叔丁基,通常被掺入生物活性化合物中。它们可以调节亲脂性和代谢稳定性等特性,这些特性在药物设计和开发中至关重要(Westphal et al., 2015)。

对映选择性合成

叔丁基5-氨基戊酸酯衍生物还在对映选择性合成中得到应用,有助于手性化合物的生产。例如,它们已用于对映纯的非天然α-氨基酸的合成,证明了它们在创建立体化学复杂分子的多功能性(Constantinou-Kokotou等,2001)。

蛋白质研究中的核磁共振研究

在蛋白质研究中,叔丁基衍生物,包括叔丁基5-氨基戊酸酯相关化合物,已被用作NMR标签,用于研究高分子量系统和测量配体结合亲和力。它们的独特特性允许在NMR光谱中检测窄信号,从而促进对蛋白质结构和相互作用的研究(Chen等,2015)。

安全和危害

属性

IUPAC Name |

tert-butyl 5-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUJPZBBBNJPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。